5-Fluoro-3-methylindole
Overview
Description
5-Fluoro-3-methylindole is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are of significant interest due to their diverse biological activities and their presence in many natural products and pharmaceuticals. The fluorine atom at the 5-position and the methyl group at the 3-position on the indole ring system can influence the chemical and physical properties of the molecule, potentially leading to unique interactions with biological systems or novel reactivity in chemical syntheses .
Synthesis Analysis
The synthesis of 5-fluoroindole derivatives has been explored in various studies. For instance, 5-fluoroindole was prepared from m-fluorotoluene in a multi-step process with an overall yield of 46%, and this compound was further transformed into the corresponding tryptophan derivatives . Another study employed an environmentally friendly heterogeneous catalyst for the synthesis of 5-fluoroindole-2,3-dione-triazoles, demonstrating the potential for green chemistry approaches in the synthesis of fluorinated indoles .
Molecular Structure Analysis
The molecular structure of 5-fluoroindole and its derivatives has been investigated using different spectroscopic techniques. For example, the ground and electronically excited singlet-state structures of 5-fluoroindole were deduced from rotationally resolved electronic spectroscopy and ab initio theory, identifying the character of the excited state as L(b) . Additionally, the interaction of 5-fluoroorotic acid with transition metals has been studied, revealing various coordination modes and complex structures .
Chemical Reactions Analysis
5-Fluoroindole derivatives participate in a range of chemical reactions. The reactivity of these compounds can be harnessed for the development of new materials and pharmaceuticals. For instance, the reaction of 5-fluoroindole with horseradish peroxidase was found to produce cytotoxic products, suggesting potential applications in targeted cancer therapy . Moreover, the regioselective dibromination of methyl indole-3-carboxylate has been used to synthesize 5,6-dibromoindoles, demonstrating the versatility of indole derivatives in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-fluoroindole derivatives are influenced by the presence of the fluorine atom and the methyl group. The spectrofluorimetric determination of 5-hydroxyindoles, which are structurally related to 5-fluoroindoles, has been developed, indicating the importance of these compounds in analytical chemistry . The magnetic behavior of compounds containing the indole structure has also been characterized, providing insights into the electronic properties of these molecules .
Scientific Research Applications
-
Synthesis of Indole Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives play a significant role in cell biology and are important types of molecules in natural products and drugs . They are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Methods of Application : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole .
- Results or Outcomes : The synthesis resulted in the formation of tricyclic indole with a good yield (84% yield) .
-
Biotechnological Production of Indoles
- Scientific Field : Biotechnology
- Application Summary : Indole is a signalling molecule produced both by bacteria and plants . It has value for flavour and fragrance applications, for example, in the food industry or perfumery .
- Methods of Application : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
- Results or Outcomes : The biotechnological production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories have been achieved .
-
Gut-Bacteria-Derived Indole
- Scientific Field : Microbiology
- Application Summary : Indole is a signalling molecule produced by bacteria and plays a role in the human gut .
- Methods of Application : The study identified four new tryptophan metabolites that can activate AHR .
- Results or Outcomes : The authors found that human AHR is more effective at physiologically relevant concentrations of tryptophan metabolites than mice .
-
Indole Derivatives in Alkaloids
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives are prevalent moieties present in selected alkaloids . They are important types of molecules and natural products and play a main role in cell biology .
- Methods of Application : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole .
- Results or Outcomes : The synthesis resulted in the formation of tricyclic indole with a good yield (84% yield) .
-
Indole Derivatives in Biological Activities
- Scientific Field : Pharmacology
- Application Summary : Derivatives of indole are of wide interest because of their diverse biological and clinical applications . They have important pharmacological activity .
- Methods of Application : The study summarized the important pharmacological activity of indole derivatives .
- Results or Outcomes : Indole derivatives show various biologically vital properties .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-fluoro-3-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDHAGJNOQIBHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625147 | |
Record name | 5-Fluoro-3-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-methylindole | |
CAS RN |
392-13-2 | |
Record name | 5-Fluoro-3-methyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=392-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-3-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-3-methylindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.